The U.S. Secretary of Commerce on behalf of the U.S.A. has compiled data for the mass spectrum analysis of 5-Chlorobenzofuroxan . This data can be used for various scientific research applications, including the study of the compound’s properties and behavior under different conditions .
5-Chlorobenzofuroxan is a chemical compound with the molecular formula C₆H₃ClN₂O₂ and a CAS number of 17348-69-5. It belongs to the class of benzofuroxans, which are characterized by a fused benzene and furoxan ring structure. This compound features a chlorine atom at the fifth position of the benzene ring, contributing to its unique chemical properties. The structure of 5-chlorobenzofuroxan can be represented as follows:
textO / \ N -C C | | C C - Cl \ / N - O
This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 5-chlorobenzofuroxan exhibits notable biological activity. It has been studied for its potential fungicidal properties and its ability to form quinoxalines-di-N-oxide, which are compounds of interest in pharmaceutical applications . Additionally, studies have shown that it may have effects on various biological systems, although further research is required to fully elucidate its mechanisms of action.
Several methods exist for synthesizing 5-chlorobenzofuroxan:
5-Chlorobenzofuroxan has several applications:
Interaction studies involving 5-chlorobenzofuroxan focus on its reactivity with various nucleophiles and electrophiles. The compound's chlorine substituent plays a crucial role in these interactions:
Several compounds share structural similarities with 5-chlorobenzofuroxan. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
5-Bromobenzofuroxan | Similar furoxan ring structure | Bromine substituent |
5-Iodobenzofuroxan | Similar furoxan ring structure | Iodine substituent |
Benzofuroxan | Core furoxan structure without chlorine | Lacks halogen substituents |
Uniqueness of 5-Chlorobenzofuroxan:
The presence of chlorine at the fifth position significantly alters its reactivity compared to its bromine and iodine counterparts, making it a distinct candidate for specific